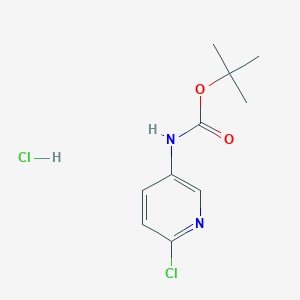

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride

Description

Properties

CAS No. |

1956354-86-1 |

|---|---|

Molecular Formula |

C10H14Cl2N2O2 |

Molecular Weight |

265.13 g/mol |

IUPAC Name |

tert-butyl N-(6-chloropyridin-3-yl)carbamate;hydrochloride |

InChI |

InChI=1S/C10H13ClN2O2.ClH/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7;/h4-6H,1-3H3,(H,13,14);1H |

InChI Key |

FGYXYXSWLJZNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride typically involves the reaction of 6-chloropyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Various substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Amines.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is utilized as a lead compound in the development of new therapies targeting various diseases, including cancer and inflammatory disorders. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

- Enzyme Inhibition : Research indicates that tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride can inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its potential therapeutic effects.

2. Agricultural Science

- Pesticide Development : The compound has been studied for its potential use as an active ingredient in pesticides due to its effectiveness against certain pests and pathogens. Its structural properties may enhance its efficacy in agricultural applications.

3. Material Science

- Polymer Synthesis : In material science, this compound is explored for its role in synthesizing new polymers with unique properties, such as improved thermal stability and mechanical strength.

Case Studies

Several case studies illustrate the biological activity and applications of this compound:

1. Cancer Research

- A study demonstrated that this compound significantly inhibits MALT1, an enzyme implicated in several cancers, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity. This suggests its potential as an anticancer agent.

2. Pharmacokinetic Studies

- Pharmacokinetic profiling revealed favorable absorption and distribution characteristics for the compound, indicating its viability as a therapeutic agent when administered via different routes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Halogen Substituents

- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0): Differs by a bromine at position 6 and a methylcarbamate group. Bromine’s higher atomic radius and polarizability enhance leaving-group ability in nucleophilic substitutions compared to chlorine, making it more reactive in coupling reactions .

- tert-Butyl (4,6-dichloropyridin-2-yl)carbamate (CAS 1038866-44-2): Contains two chlorine atoms at positions 4 and 4.

(b) Functional Group Modifications

- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (Catalog #152): Methoxy groups at positions 5 and 6 donate electron density via resonance, increasing the ring’s nucleophilicity. This contrasts with the electron-withdrawing chlorine in the parent compound, altering reactivity in cross-coupling reactions .

Heterocyclic Core Modifications

- tert-Butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352534-35-0): Incorporates a pyrrolidine ring fused to the pyridine core. The bicyclic structure introduces conformational rigidity, which can enhance binding specificity in drug-target interactions .

- tert-Butyl (azetidin-3-yl)carbamate hydrochloride (CAS 217806-26-3): Replaces pyridine with a strained 4-membered azetidine ring. The increased ring strain may accelerate ring-opening reactions, useful in prodrug synthesis .

Spirocyclic Derivatives

- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6): Features a spirocyclic architecture, providing three-dimensional diversity. Such structures are prized in drug discovery for overcoming flatland challenges in molecular recognition .

Physical Properties

Biological Activity

tert-Butyl (6-chloropyridin-3-yl)carbamate hydrochloride is a chemical compound with the formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol. It features a tert-butyl group linked to a carbamate functional group and a chlorinated pyridine ring, which enhances its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure

The compound's structure is pivotal for its biological activity. The presence of the chlorine atom at the 6-position of the pyridine ring enhances its reactivity, potentially allowing it to interact with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may possess therapeutic properties, particularly as a pharmaceutical intermediate. Its interactions with biological molecules could lead to the development of new drugs. The compound's role as a protecting group for amines in peptide synthesis further underscores its utility in biological applications.

The mechanism of action typically involves interactions with specific enzymes or receptors, inhibiting their activity. The chlorine substituent enhances binding affinity through halogen bonding and hydrophobic interactions, while the carbamate group can participate in hydrogen bonding, stabilizing interactions with biological targets .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with other compounds sharing structural similarities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl (6-chloropyridin-3-yl)carbamate | Structure | Chlorinated pyridine enhances reactivity |

| 4-(3-aminoazetidin-1-yl)pyrimidin-2-one | Structure | Contains an azetidine ring; potential activity against different targets |

| N-bromosuccinimide | Structure | Primarily used as an oxidizing agent; distinct functional group reactivity |

This table illustrates that while there are structurally similar compounds, this compound possesses unique attributes due to its specific chlorination and functional groups, making it particularly valuable in synthetic and medicinal chemistry contexts.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against A549 lung cancer cells showed promising results in terms of selective toxicity towards malignant cells compared to normal fibroblasts .

Antibacterial Properties

Compounds within the same class have displayed notable antibacterial activity. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone against strains such as E. faecalis and P. aeruginosa . While specific data for this compound is limited, its structural characteristics suggest potential antibacterial properties warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.